molecular formula C14H18N2O3 B14745553 tert-butyl 2-amino-3-(4-cyanophenoxy)propanoate

tert-butyl 2-amino-3-(4-cyanophenoxy)propanoate

Cat. No.: B14745553
M. Wt: 262.30 g/mol
InChI Key: SGHUSLSKPFVVRR-UHFFFAOYSA-N
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Description

tert-Butyl 2-amino-3-(4-cyanophenoxy)propanoate is a chemical building block designed for research and development applications, particularly in medicinal chemistry and drug discovery. Compounds featuring a tert-butyl ester group, like this one, are highly valued as synthetic intermediates. The tert-butyl group serves as a common protecting group for carboxylic acids, allowing for selective reactions at other molecular sites before being cleanly removed under mild acidic conditions to reveal the free acid . The presence of both a protected amino group and a 4-cyanophenoxy moiety in its structure makes it a versatile precursor for the synthesis of more complex molecules. The amino group can be further functionalized, while the nitrile group on the phenyl ring can undergo transformations into other functional groups, such as carboxylic acids or tetrazoles, which are crucial in designing compounds with specific physicochemical or biological properties . Research into analogous compounds containing the 2-amino-3-arylpropanoate scaffold and nitrile groups has demonstrated their utility in organocatalyzed annulation reactions for constructing complex heterocycles and as key intermediates in the development of potential covalent inhibitors for targeted protein degradation . Furthermore, amino-cyano-substituted structures have been explored for their notable biological activities, including as inhibitors of enzymes like topoisomerase I . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C14H18N2O3

Molecular Weight

262.30 g/mol

IUPAC Name

tert-butyl 2-amino-3-(4-cyanophenoxy)propanoate

InChI

InChI=1S/C14H18N2O3/c1-14(2,3)19-13(17)12(16)9-18-11-6-4-10(8-15)5-7-11/h4-7,12H,9,16H2,1-3H3

InChI Key

SGHUSLSKPFVVRR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C(COC1=CC=C(C=C1)C#N)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-amino-3-(4-cyanophenoxy)propanoate typically involves the reaction of tert-butyl 2-amino-3-hydroxypropanoate with 4-cyanophenol. The reaction is carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure the formation of the desired product. The reaction can be represented as follows:

tert-butyl 2-amino-3-hydroxypropanoate+4-cyanophenoltert-butyl 2-amino-3-(4-cyanophenoxy)propanoate\text{tert-butyl 2-amino-3-hydroxypropanoate} + \text{4-cyanophenol} \rightarrow \text{this compound} tert-butyl 2-amino-3-hydroxypropanoate+4-cyanophenol→tert-butyl 2-amino-3-(4-cyanophenoxy)propanoate

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for further use.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-amino-3-(4-cyanophenoxy)propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino and cyanophenoxy groups can participate in substitution reactions with other reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.

    Substitution: Substitution reactions may involve reagents such as halogens or alkylating agents under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

Tert-butyl 2-amino-3-(4-cyanophenoxy)propanoate is an organic compound with a molecular weight of approximately 262.3043 g/mol. It consists of a tert-butyl group, an amino group, and a cyanophenoxy moiety, classifying it as an amino acid ester. The presence of a cyanophenoxy substituent at the 3-position of the propanoate backbone gives the compound unique chemical properties and potential biological activities.

Potential Applications

This compound has potential applications in various fields.

Pharmaceuticals

  • Due to its structural characteristics, this compound can be used in synthesizing pharmaceutical drugs.
  • Interaction studies are performed to understand its pharmacodynamics and pharmacokinetics to determine its viability as a therapeutic agent. These studies assess its absorption, distribution, metabolism, and excretion.

Synthesis

  • This compound can be synthesized through multi-step organic reactions. Common routes involve modifications to optimize yield and purity.
  • It is used to synthesize derivatives and explore the compound's reactivity in different environments.

Comparison with Similar Compounds

  • Variations in functional groups can significantly influence the chemical behavior and biological activity of compounds similar to this compound.
  • Examples of compounds with structural similarities include tert-butyl 2-amino-3-(3-cyanophenoxy)propanoate, 4-(Boc-aminoethyloxy)benzonitrile, and tert-butyl 2-amino-3-(4-chlorophenoxy)propanoate.
  • Their notable properties are potentially different biological activity, used in peptide synthesis and may exhibit different receptor interactions respectively.

Mechanism of Action

The mechanism of action of tert-butyl 2-amino-3-(4-cyanophenoxy)propanoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural and functional distinctions between tert-butyl 2-amino-3-(4-cyanophenoxy)propanoate and analogous compounds:

Compound Name Key Substituents Molecular Weight Key Properties/Applications References
This compound 4-Cyanophenoxy, tert-butyl ester ~291.3 (estimated) Intermediate for antimicrobial 1,2,4-oxadiazoles; high stability due to tert-butyl group
(S)-Methyl 2-amino-3-(4-nitrophenyl)propanoate 4-Nitrophenyl, methyl ester ~240.2 Nitro group enhances electron-withdrawing effects; precursor for reduced amino derivatives
Methyl 2-(((benzyloxy)carbonyl)amino)-3-(4-(tert-butyl)phenyl)propanoate (35) 4-(tert-Butyl)phenyl, benzyloxycarbonyl ~371.5 Bulky tert-butyl phenyl group increases lipophilicity; used in thianthrenium-based synthesis
(S)-tert-Butyl 2-((tert-butoxycarbonyl)amino)-3-(4-(prop-2-yn-1-yloxy)phenyl)propanoate 4-Propargyloxy, dual tert-butyl groups 375.5 Alkyne functionality enables click chemistry; dual BOC protection for selective reactivity
tert-Butyl (S)-2-amino-3-(4-hydroxyphenyl)propanoate (H-Tyr-OtBu) 4-Hydroxyphenyl, tert-butyl ester 237.3 Polar hydroxyl group improves solubility; used in peptide synthesis
tert-Butyl (2S)-2-amino-3-(4-methylphenyl)propanoate 4-Methylphenyl, tert-butyl ester 235.3 Methyl group enhances metabolic stability; intermediate for chiral amino acid derivatives

Structural and Functional Analysis

Substituent Effects on Reactivity: The 4-cyanophenoxy group in the target compound provides moderate electron-withdrawing effects, facilitating nucleophilic substitutions or cyclization reactions (e.g., oxadiazole formation in ). In contrast, the 4-nitrophenyl group in offers stronger electron withdrawal, accelerating reduction steps to yield aminophenyl derivatives. Propargyloxy () introduces alkyne functionality for copper-catalyzed azide-alkyne cycloaddition (CuAAC), enabling bioconjugation or polymer synthesis.

Steric and Solubility Considerations :

  • Bulky substituents like 4-(tert-butyl)phenyl () increase steric hindrance, reducing undesired side reactions. However, this also lowers solubility in polar solvents.
  • The hydroxyphenyl group in H-Tyr-OtBu () improves aqueous solubility, making it advantageous for peptide synthesis in biological buffers.

Protection Strategies: Dual tert-butyl groups (e.g., BOC-protected amino in ) allow sequential deprotection, enabling selective functionalization. This contrasts with the single tert-butyl ester in the target compound, which simplifies synthesis but offers fewer orthogonal protection options.

Biological Activity: The target compound’s 4-cyanophenoxy group is critical for antimicrobial activity in oxadiazole derivatives (), whereas the 4-methylphenyl analog () may exhibit improved pharmacokinetic profiles due to reduced polarity.

Biological Activity

Tert-butyl 2-amino-3-(4-cyanophenoxy)propanoate is an organic compound that has gained attention for its potential biological activities and applications in medicinal chemistry. This article delves into the biochemical properties, metabolic pathways, dosage effects in animal models, and relevant case studies that highlight the compound's biological significance.

Chemical Structure and Properties

This compound is characterized by its molecular formula C15H18N2O3C_{15}H_{18}N_{2}O_{3} and a molecular weight of approximately 262.3043 g/mol. The structure includes a tert-butyl group, an amino group, and a cyanophenoxy moiety, contributing to its unique chemical behavior and biological activity. The compound can be synthesized through multi-step organic reactions, which allow for modifications to optimize yield and purity .

The compound plays a significant role in biochemical reactions due to its ability to interact with various enzymes. It is particularly known for its interactions with esterases and lipases, which catalyze the hydrolysis of the ester bond in this compound. This reaction leads to the formation of 2-(4-cyanophenoxy)propanoic acid and tert-butanol, impacting metabolic pathways significantly .

Table 1: Enzymatic Interactions

Enzyme Reaction Type Product
EsterasesHydrolysis2-(4-cyanophenoxy)propanoic acid
LipasesHydrolysisTert-butanol

Dosage Effects in Animal Models

Research has shown that the effects of this compound vary significantly with dosage.

  • Low Doses : Minimal or no observable effects.
  • Moderate Doses : Increased biological activity, including potential therapeutic effects.
  • High Doses : Toxicity observed, leading to cellular damage and alterations in gene expression.

These findings indicate a dose-dependent relationship that is crucial for determining safe and effective therapeutic applications .

Metabolic Pathways

The primary metabolic pathways involving this compound are centered around ester hydrolysis. The hydrolysis products can further interact with various metabolic pathways, influencing enzyme activity and metabolite levels. This interaction can lead to significant changes in metabolic flux, emphasizing the importance of understanding these pathways for potential drug development .

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds and their implications:

  • Antibacterial Activity : A study on compounds similar to this compound demonstrated their ability to inhibit the type III secretion system (T3SS) in Pseudomonas aeruginosa, suggesting potential applications in treating bacterial infections .
  • Cytotoxicity Assays : In vitro assays showed that certain derivatives exhibited selective cytotoxicity against cancer cell lines without affecting normal cells, indicating a promising avenue for cancer therapy .
  • Metabolic Syndrome Applications : Research indicates that compounds with similar structures may help manage conditions associated with metabolic syndrome by modulating lipid metabolism and reducing inflammation .

Q & A

Q. What synthetic methodologies are commonly employed to prepare tert-butyl 2-amino-3-(4-cyanophenoxy)propanoate?

  • Methodological Answer : The compound can be synthesized via esterification or peptide coupling. A typical route involves:
  • Step 1 : Activation of the carboxylic acid group (e.g., using DCC/DMAP coupling agents) to react with tert-butanol or tert-butyl acetate under anhydrous conditions .
  • Step 2 : Introduction of the 4-cyanophenoxy group via nucleophilic substitution or Mitsunobu reaction, ensuring protection of the amino group (e.g., with Boc (tert-butoxycarbonyl)) to prevent side reactions .
  • Step 3 : Deprotection using trifluoroacetic acid (TFA) or HCl in dioxane to yield the free amino group .
    Optimization : Solvent choice (e.g., THF, DCM), temperature (0–25°C), and stoichiometric ratios of reagents significantly impact yields (typically 50–75%).

Q. How is the purity and structural integrity of this compound validated in academic research?

  • Methodological Answer :
  • Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water gradient elution to assess purity (>95%) .
  • Spectroscopy :
  • NMR : 1^1H NMR (DMSO-d6) confirms the tert-butyl group (δ 1.4 ppm, singlet), aromatic protons (δ 7.5–8.0 ppm), and amino protons (δ 2.8–3.2 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]⁺ calculated for C₁₅H₁₉N₂O₃: 299.1396) .

Q. What solvents and conditions are optimal for recrystallization or purification?

  • Methodological Answer :
  • Recrystallization : Use ethyl acetate/hexane mixtures (1:3 v/v) at low temperatures (4°C) to obtain crystalline solids .
  • Flash Chromatography : Silica gel column with gradient elution (DCM:MeOH 95:5 to 90:10) removes unreacted starting materials .

Advanced Research Questions

Q. How does the 4-cyanophenoxy substituent influence the compound’s stability under acidic/basic conditions?

  • Methodological Answer :
  • Acidic Conditions : The cyano group is stable, but the tert-butyl ester may hydrolyze to the carboxylic acid. Monitor via TLC (Rf shift) or 1^1H NMR (disappearance of tert-butyl signal) .
  • Basic Conditions : The ester bond is susceptible to saponification. Use pH-controlled environments (pH 7–8) during reactions to prevent degradation .
    Data Contradiction : Some studies report unexpected quinone formation under strong acidic conditions (e.g., with thionyl chloride), necessitating controlled reaction times and temperatures .

Q. What strategies are employed to enhance enantiomeric purity during synthesis?

  • Methodological Answer :
  • Chiral Auxiliaries : Use (R)- or (S)-Boc-protected amino acid precursors to control stereochemistry .
  • Enzymatic Resolution : Lipases (e.g., Candida antarctica) can selectively hydrolyze undesired enantiomers in racemic mixtures .
  • Analytical Validation : Chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) confirms enantiomeric excess (>98%) .

Q. How can computational modeling predict the compound’s reactivity in peptide coupling or drug conjugate synthesis?

  • Methodological Answer :
  • DFT Calculations : Predict nucleophilic attack sites (e.g., amino group reactivity) using Gaussian09 at the B3LYP/6-31G(d) level .
  • Docking Studies : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina to guide functionalization .

Key Considerations for Researchers

  • Contradictions in Data : Some protocols report conflicting yields for similar conditions (e.g., THF vs. DCM solvents), necessitating pilot-scale testing .
  • Advanced Applications : The compound serves as a precursor for drug conjugates (e.g., kinase inhibitors) due to its reactive amino and ester groups .

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